molecular formula C14H15ClN2O2 B2540223 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide CAS No. 2411294-48-7

2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide

Cat. No.: B2540223
CAS No.: 2411294-48-7
M. Wt: 278.74
InChI Key: ZKAOGUONXHHXEO-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.74

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide typically involves the reaction of 7-methoxyisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then reacted with ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The acetamide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of hydroxyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-(isoquinolin-1-yl)ethyl]acetamide: Lacks the methoxy group, which may affect its biological activity.

    2-Chloro-N-[1-(7-hydroxyisoquinolin-1-yl)ethyl]acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and properties.

Uniqueness

2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide is unique due to the presence of the methoxy group on the isoquinoline moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its utility in various applications.

Properties

IUPAC Name

2-chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9(17-13(18)8-15)14-12-7-11(19-2)4-3-10(12)5-6-16-14/h3-7,9H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAOGUONXHHXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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